3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one
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Overview
Description
3-(Bromoacetyl)-6-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are benzopyrone derivatives and are widely found in nature, particularly in green plants, fungi, and bacteria .
Preparation Methods
The synthesis of 3-(bromoacetyl)-6-methoxy-2H-chromen-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination . The reaction conditions are generally mild, and the process can be carried out in a one-pot synthesis, making it efficient and cost-effective for industrial production .
Chemical Reactions Analysis
3-(Bromoacetyl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include nucleophiles such as amines and thiols, which can replace the bromoacetyl group to form new derivatives . Oxidation reactions can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids . Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of alcohols .
Scientific Research Applications
In chemistry, it serves as a versatile building block for the synthesis of polyfunctionalized heterocyclic systems, including thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, and thiadiazines . In biology and medicine, it has shown promising antiproliferative and antimicrobial activities, making it a potential candidate for the development of new therapeutic agents . Additionally, it has been investigated for its potential use as a chemosensor for detecting bioactive elements and environmental pollutants .
Mechanism of Action
The mechanism of action of 3-(bromoacetyl)-6-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their function . This covalent modification can lead to the disruption of critical cellular processes, resulting in antiproliferative and antimicrobial effects . Additionally, the compound’s structure allows it to interact with specific receptors and enzymes, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
3-(Bromoacetyl)-6-methoxy-2H-chromen-2-one can be compared with other coumarin derivatives such as 3-(bromoacetyl)coumarin, 3-(acetyl)coumarin, and 3-(bromoacetyl)-7-methoxycoumarin . While these compounds share a similar core structure, the presence of different substituents can significantly influence their chemical reactivity and biological activities . For instance, the methoxy group in 3-(bromoacetyl)-6-methoxy-2H-chromen-2-one enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets . This unique feature distinguishes it from other similar compounds and highlights its potential as a valuable scaffold for drug development .
Biological Activity
3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer. The molecular formula of this compound is C12H9BrO4, with a molecular weight of 297.1 g/mol. Its unique structure, featuring a bromine atom and a methoxy group, contributes significantly to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : The compound has been studied for its cytotoxic effects against various human cancer cell lines.
- Antifungal Activity : Preliminary studies suggest that it may possess antifungal properties.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
Anticancer Activity
A notable study evaluated the anticancer activity of this compound and its derivatives against six human cancer cell lines: gastric (NUGC), colon (DLD1), liver (HA22T and HEPG2), nasopharyngeal (HONE1), and breast cancer (MCF). The results demonstrated significant cytotoxic effects with IC50 values indicating potent activity:
Cell Line | IC50 Value (nM) | Remarks |
---|---|---|
NUGC | 29 | Comparable to standard CHS 828 |
DLD1 | 60 | Significant cytotoxicity |
HEPG2 | 174 | Moderate activity |
MCF | 89 | High potency |
The study revealed that the presence of the bromine atom enhances the anticancer activity compared to other structural analogs lacking this substitution .
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to interfere with the cell cycle, particularly at the G1/S phase.
- Inhibition of Tumor Growth : In vivo studies have shown a reduction in tumor size when administered to animal models.
Antifungal Activity
In addition to its anticancer properties, this compound has been investigated for antifungal activity. It was tested against several fungal strains, showing promising results that warrant further exploration into its potential as an antifungal agent. The interactions at the molecular level suggest that it may disrupt fungal cell wall synthesis or function as an enzyme inhibitor .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the chemical structure of coumarin derivatives significantly influence their biological activities:
Compound Name | Molecular Formula | Key Differences/Properties |
---|---|---|
3-Acetyl-6-methoxy-2H-chromen-2-one | C12H10O4 | Lacks bromine; different reactivity |
3-Bromoacetyl-8-methoxy-2H-chromen-2-one | C12H9BrO4 | Different position of methoxy group |
6-Methoxy-2H-chromen-2-one | C10H8O3 | No acetyl or bromo groups |
These comparisons illustrate how specific substitutions can enhance or diminish biological activity, providing insights for future drug design .
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
-
Cancer Treatment : A study demonstrated that this compound could effectively reduce tumor growth in xenograft models of breast cancer.
- Findings : Tumor size decreased by approximately 40% after treatment over four weeks.
-
Fungal Infections : Another study assessed its effectiveness against Candida species, revealing significant inhibition at concentrations as low as 50 µg/mL.
- Findings : The compound displayed a higher efficacy than traditional antifungals like fluconazole.
Properties
IUPAC Name |
3-(2-bromoacetyl)-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c1-16-8-2-3-11-7(4-8)5-9(10(14)6-13)12(15)17-11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJXKGIFZIIQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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